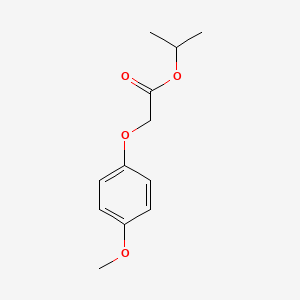
Propan-2-yl (4-methoxyphenoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propan-2-yl (4-methoxyphenoxy)acetate is an organic compound that belongs to the class of phenoxy esters It is characterized by the presence of a methoxy group attached to a phenoxy ring, which is further connected to an acetate group through an isopropyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl (4-methoxyphenoxy)acetate typically involves the esterification of 4-methoxyphenoxyacetic acid with isopropanol. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of such reactors allows for better control over reaction parameters, such as temperature and pressure, leading to a more consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Propan-2-yl (4-methoxyphenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: 4-methoxyphenoxyacetic acid or 4-methoxyphenoxyacetaldehyde.
Reduction: 4-methoxyphenoxyethanol.
Substitution: Various substituted phenoxyacetates depending on the nucleophile used.
Applications De Recherche Scientifique
Propan-2-yl (4-methoxyphenoxy)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anti-tumor activities.
Mécanisme D'action
The mechanism of action of propan-2-yl (4-methoxyphenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the ester linkage play crucial roles in its binding affinity and specificity. The compound may exert its effects by modulating the activity of enzymes involved in metabolic pathways or by interacting with cellular receptors to trigger specific biological responses .
Comparaison Avec Des Composés Similaires
Propan-2-yl (4-methoxyphenoxy)acetate can be compared with other phenoxy esters, such as:
Propan-2-yl (4-hydroxyphenoxy)acetate: Similar structure but with a hydroxyl group instead of a methoxy group, leading to different reactivity and biological activity.
Propan-2-yl (4-chlorophenoxy)acetate: Contains a chlorine atom, which can significantly alter its chemical properties and applications.
Propan-2-yl (4-nitrophenoxy)acetate: The presence of a nitro group can enhance its reactivity in certain chemical reactions and its potential biological effects.
Propriétés
Numéro CAS |
91555-20-3 |
|---|---|
Formule moléculaire |
C12H16O4 |
Poids moléculaire |
224.25 g/mol |
Nom IUPAC |
propan-2-yl 2-(4-methoxyphenoxy)acetate |
InChI |
InChI=1S/C12H16O4/c1-9(2)16-12(13)8-15-11-6-4-10(14-3)5-7-11/h4-7,9H,8H2,1-3H3 |
Clé InChI |
LYUXZNJHZBVHNO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)COC1=CC=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


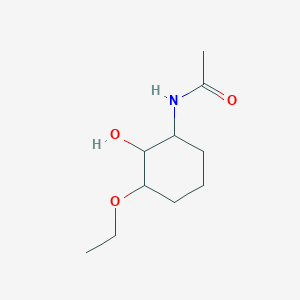
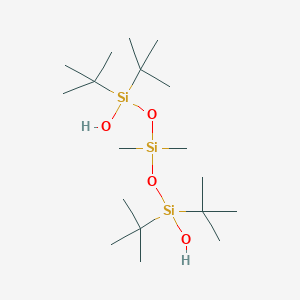
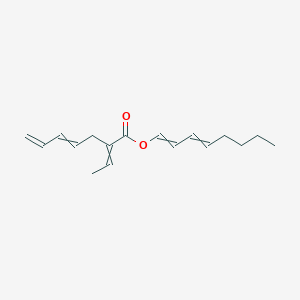
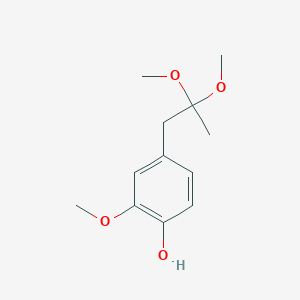
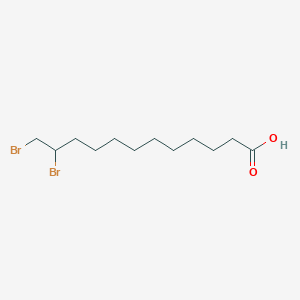
![4-[(Butylcarbamoyl)amino]-2-hydroxybenzoic acid](/img/structure/B14355587.png)
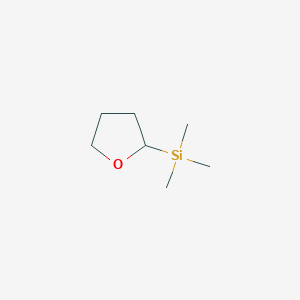
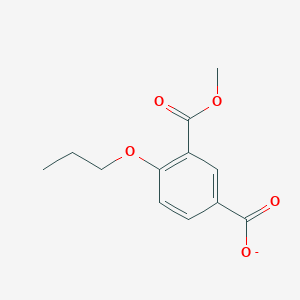
![4-[(2-Chloroethyl)(methyl)amino]-2-hydroxybenzoic acid](/img/structure/B14355595.png)
![(1,4-Phenylene)bis{[4-(hexyloxy)phenyl]methanone}](/img/structure/B14355596.png)
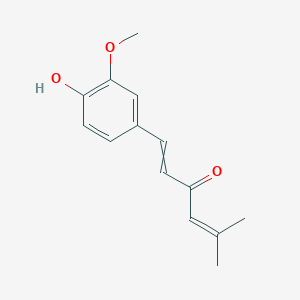
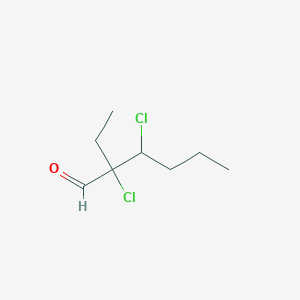
![2,6-Di-tert-butyl-4-[3-(2,4,6-trinitrophenoxy)propyl]phenol](/img/structure/B14355605.png)
![[Ethyl(phenyl)phosphoryl]methanol](/img/structure/B14355606.png)
